![molecular formula C6H10N2O4 B1215775 2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde CAS No. 88760-87-6](/img/structure/B1215775.png)
2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde is a type of monosaccharide where one or more hydroxyl groups (-OH) are replaced by an amino group (-NH2). Amino sugars are essential components of biomolecules like glycoproteins and glycolipids . They play crucial roles in the structure and function of biomolecules, such as nucleic acids and glycoproteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amino sugars, including amino sugar U 7, often involves the stereoselective glycosylation of amino sugars. This process can be challenging due to the competitive coordination of the amine to the Lewis acid promoter . One common method involves the use of p-nitrobenzenesulfonyl chloride (NsCl)-silver triflate-triethylamine and N,N-dimethylacetamide (DMA) as the activating system .
Industrial Production Methods
Industrial production of amino sugars typically involves high-performance liquid chromatography (HPLC) for quantification and separation . The process includes ortho-phthaldialdehyde (OPA) pre-column derivatization and fluorescence detection .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: Amino sugars can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert amino sugars to their corresponding alcohols.
Substitution: Amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids, silver triflate, and triethylamine . Reaction conditions often involve mild temperatures and specific pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include glycosides, amino alcohols, and amino acids .
Scientific Research Applications
2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex glycoconjugates and as a building block for various chemical compounds.
Biology: Plays a role in the structure and function of biomolecules like glycoproteins and glycolipids.
Medicine: Incorporated in antibiotics such as erythromycin and other aminoglycoside antibiotics.
Industry: Used in agricultural antibiotics and as indicators for microbial residues in soil and plant material.
Mechanism of Action
The mechanism of action of amino sugar U 7 involves its role in glycoprotein metabolism. The amino sugar derivatives are vital for the function of articular cartilage and other biological processes .
Comparison with Similar Compounds
Similar Compounds
N-acetylglucosamine: A derivative of glucosamine involved in glycoprotein metabolism.
Sialic acid: Plays a role in cell recognition and adhesion.
Aminoglycosides: A class of antimicrobial compounds that inhibit bacterial protein synthesis.
Uniqueness
2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde is unique due to its specific structure and the presence of an amino group replacing a hydroxyl group. This structural uniqueness allows it to participate in various biochemical processes and makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
88760-87-6 |
|---|---|
Molecular Formula |
C6H10N2O4 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde |
InChI |
InChI=1S/C6H10N2O4/c7-2(1-9)3-4(10)5(11)6(12)8-3/h1-5,10-11H,7H2,(H,8,12)/t2?,3-,4+,5+/m1/s1 |
InChI Key |
OXSJRTPNEMJVKX-UOODXVIRSA-N |
SMILES |
C(=O)C(C1C(C(C(=O)N1)O)O)N |
Isomeric SMILES |
C(=O)C([C@@H]1[C@@H]([C@@H](C(=O)N1)O)O)N |
Canonical SMILES |
C(=O)C(C1C(C(C(=O)N1)O)O)N |
Synonyms |
2,3-diamino-2,3-dideoxy-D-glucofuranurano-6,3-lactam amino sugar U 7 U-7 amino suga |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




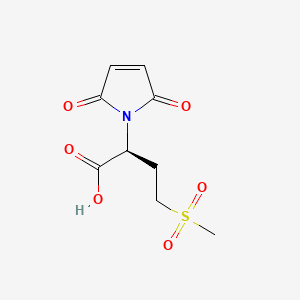
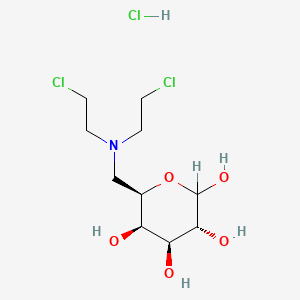
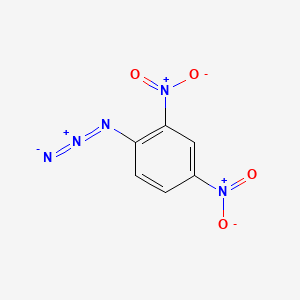
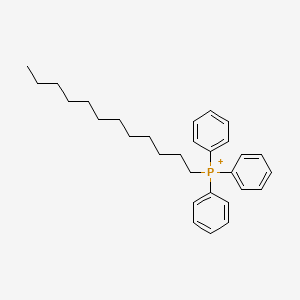

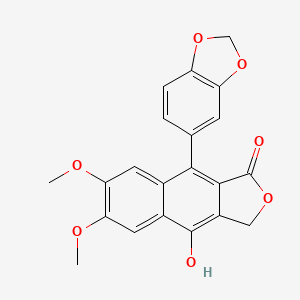
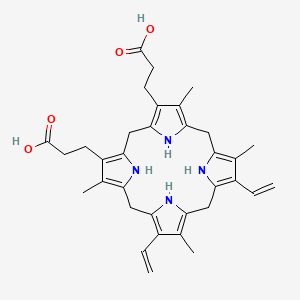
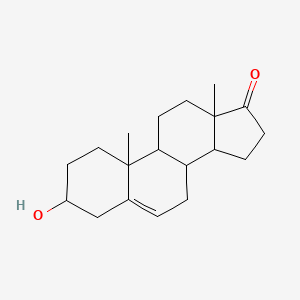
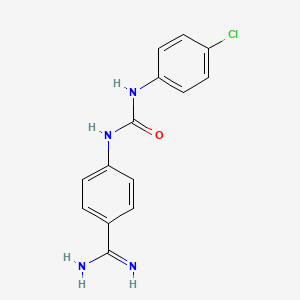
![4-[(6-Amino-4-pyrimidinyl)amino]benzenesulfonamide](/img/structure/B1215712.png)


